molecular formula C6H7NO3 B2507339 3-Cyanooxolane-3-carboxylic acid CAS No. 1500784-28-0

3-Cyanooxolane-3-carboxylic acid

Cat. No.: B2507339
CAS No.: 1500784-28-0
M. Wt: 141.126
InChI Key: KUSZTRYSTGOQIU-UHFFFAOYSA-N
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Description

3-Cyanooxolane-3-carboxylic acid is an organic compound with the molecular formula C6H7NO3. It is a derivative of oxolane, featuring both a cyano group (-CN) and a carboxylic acid group (-COOH) attached to the same carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyanooxolane-3-carboxylic acid typically involves the reaction of oxolane derivatives with cyanide sources under controlled conditions. One common method includes the nucleophilic attack of cyanide ions on an oxolane derivative, followed by hydrolysis to yield the desired carboxylic acid .

Industrial Production Methods: In industrial settings, the production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyanide addition and subsequent hydrolysis steps .

Chemical Reactions Analysis

Types of Reactions: 3-Cyanooxolane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Cyanooxolane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-Cyanooxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate biochemical pathways and influence the compound’s biological activity .

Comparison with Similar Compounds

  • 3-Cyanotetrahydrofuran-3-carboxylic acid
  • 3-Cyanopyrrolidine-3-carboxylic acid
  • 3-Cyanopiperidine-3-carboxylic acid

Comparison: 3-Cyanooxolane-3-carboxylic acid is unique due to its oxolane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. The presence of both a cyano and a carboxylic acid group on the same carbon atom makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-cyanooxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c7-3-6(5(8)9)1-2-10-4-6/h1-2,4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSZTRYSTGOQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1500784-28-0
Record name 3-cyanooxolane-3-carboxylic acid
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